Cas no 2228440-35-3 (1-{2-4-(propan-2-yl)cyclohexylethyl}cyclopropan-1-amine)

1-{2-[4-(Propan-2-yl)cyclohexyl]ethyl}cyclopropan-1-amine is a structurally unique amine compound featuring a cyclohexyl and cyclopropyl moiety, offering potential utility in pharmaceutical and agrochemical applications. Its rigid cyclopropyl group enhances steric and electronic properties, while the isopropyl-substituted cyclohexyl group contributes to lipophilicity and conformational stability. This compound may serve as a key intermediate in the synthesis of bioactive molecules, particularly those targeting central nervous system (CNS) receptors or enzyme inhibitors. The amine functionality allows for further derivatization, enabling tailored modifications for specific research or industrial needs. Its balanced physicochemical profile suggests suitability for exploratory studies in medicinal chemistry and material science.
1-{2-4-(propan-2-yl)cyclohexylethyl}cyclopropan-1-amine structure
2228440-35-3 structure
Product Name:1-{2-4-(propan-2-yl)cyclohexylethyl}cyclopropan-1-amine
CAS No:2228440-35-3
MF:C14H27N
MW:209.370884180069
CID:6190210
PubChem ID:165648117
Update Time:2025-06-22

1-{2-4-(propan-2-yl)cyclohexylethyl}cyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-{2-4-(propan-2-yl)cyclohexylethyl}cyclopropan-1-amine
    • 1-{2-[4-(propan-2-yl)cyclohexyl]ethyl}cyclopropan-1-amine
    • EN300-1746788
    • 2228440-35-3
    • Inchi: 1S/C14H27N/c1-11(2)13-5-3-12(4-6-13)7-8-14(15)9-10-14/h11-13H,3-10,15H2,1-2H3
    • InChI Key: ARIOXOPWNGJKOT-UHFFFAOYSA-N
    • SMILES: NC1(CCC2CCC(C(C)C)CC2)CC1

Computed Properties

  • Exact Mass: 209.214349865g/mol
  • Monoisotopic Mass: 209.214349865g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 197
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 26Ų

1-{2-4-(propan-2-yl)cyclohexylethyl}cyclopropan-1-amine Pricemore >>

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Additional information on 1-{2-4-(propan-2-yl)cyclohexylethyl}cyclopropan-1-amine

1-{2-[4-(Propan-2-Yl)cyclohexyl]ethyl}cyclopropanamine: A Comprehensive Overview

1-{2-[4-(Propan-2-Yl)cyclohexyl]ethyl}cyclopropanamine, identified by the CAS number 2228440-35-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule, characterized by its unique structure featuring a cyclopropane ring and a substituted cyclohexane moiety, has garnered attention due to its potential applications in drug discovery and materials science. Recent studies have highlighted its role in modulating cellular processes, particularly in the context of neurological disorders and enzymatic catalysis.

The chemical structure of 1-{2-[4-(Propan-2-Yl)cyclohexyl]ethyl}cyclopropanamine consists of a cyclopropane ring attached to an ethyl group, which is further connected to a cyclohexane ring substituted with an isopropyl group. This configuration imparts the molecule with unique steric and electronic properties, making it a valuable tool in exploring molecular interactions. The cyclopropane ring, known for its strained geometry, contributes to the compound's reactivity and selectivity in various chemical reactions.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 1-{2-[4-(Propan-2-Yl)cyclohexyl]ethyl}cyclopropanamine. Researchers have employed novel catalytic methods, including transition metal-catalyzed cyclizations and enantioselective syntheses, to produce this compound with high purity and yield. These methods not only enhance the scalability of production but also pave the way for its application in large-scale industrial processes.

In terms of biological activity, 1-{2-[4-(Propan-2-Yl)cyclohexyl]ethyl}cyclopropanamine has demonstrated promising results in preclinical studies. It has been shown to exhibit modulatory effects on key cellular pathways involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the compound has been investigated for its potential as a lead molecule in the development of enzyme inhibitors, particularly targeting kinases and proteases.

The environmental impact of 1-{2-[4-(Propan-2-Yl)cyclohexyl]ethyl}cyclopropanamine has also been a subject of recent research. Studies have focused on its biodegradation patterns and toxicity profiles to assess its safety for industrial use. These findings are crucial for ensuring sustainable practices in chemical manufacturing and minimizing ecological risks.

In conclusion, 1-{2-[4-(Propan-2-Yl)cyclohexyl]ethyl}cyclopropanamine, with its distinctive chemical structure and versatile properties, represents a significant advancement in modern organic chemistry. Its potential applications span across multiple disciplines, from drug development to materials science. As research continues to uncover new insights into its properties and functions, this compound is poised to play an increasingly important role in both academic and industrial settings.

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